2-Methylthiazolidine

Descripción general

Descripción

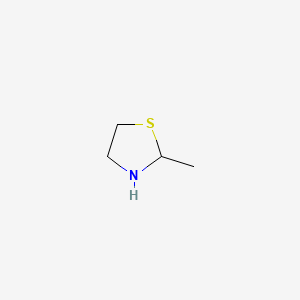

2-Methylthiazolidine is a heterocyclic organic compound with the molecular formula C₄H₉NS. It is a five-membered ring structure containing both sulfur and nitrogen atoms. This compound is notable for its presence in various natural and bioactive compounds, exhibiting significant medicinal and pharmaceutical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methylthiazolidine can be synthesized through the condensation of cysteine and acetaldehyde. This reaction typically occurs under mild conditions, forming a stable thiazolidine ring . Another method involves the reaction of thioglycolic acid with aldehydes in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to enhance yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are utilized to achieve efficient synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methylthiazolidine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions typically target the sulfur atom, converting it to a thiol group.

Substitution: Substitution reactions often occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are frequently used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazolidine derivatives .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Derivatives

2-Methylthiazolidine serves as a crucial building block in the synthesis of more complex thiazolidine derivatives. It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which allow for the creation of diverse derivatives with tailored properties.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |

| Reduction | Lithium aluminum hydride | Thiazolidine-2-thione |

| Substitution | Alkyl halides | N-alkyl or N-acyl derivatives |

Biological Research

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential biological activities, particularly antimicrobial and anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit specific enzymes involved in microbial growth, suggesting its utility in developing antimicrobial agents .

Case Study: Liver Protection

A notable study demonstrated that 2-methyl-thiazolidine-2,4-dicarboxylic acid acts as a prodrug for L-cysteine, effectively preventing liver damage from hepatotoxic doses of paracetamol in mice. The administration of this compound significantly suppressed increases in aminotransferase activities and reactive oxygen species levels in liver tissue . This highlights its potential as a therapeutic agent in hepatoprotection.

Medical Applications

Therapeutic Agent Exploration

Ongoing research is investigating the potential of this compound as a therapeutic agent for various diseases. Its role as a cysteine prodrug suggests possible applications in treating conditions related to oxidative stress and liver toxicity .

Industrial Applications

Material Development

In industrial settings, this compound is being explored for its use in developing materials with specific properties. This includes applications in polymers and coatings that require unique chemical characteristics imparted by thiazolidine derivatives.

Mecanismo De Acción

The mechanism of action of 2-Methylthiazolidine involves its interaction with various molecular targets:

Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby modulating their activity.

Receptor Activation: Some derivatives activate specific receptors, leading to downstream biological effects.

Reactive Oxygen Species Scavenging: It exhibits antioxidant properties by scavenging reactive oxygen species, thereby protecting cells from oxidative damage.

Comparación Con Compuestos Similares

Thiazolidine-2,4-dione: Known for its hypoglycemic activity through PPAR-γ receptor activation.

2-Methylthiazolidine-4-carboxylic acid: Formed from the condensation of cysteine and acetaldehyde, used as a biomarker for ethanol consumption.

Thiazolidine-2,4-dicarboxylic acid: Utilized in skin-whitening agents due to its ability to suppress melanin production.

Uniqueness: this compound is unique due to its versatile synthetic routes, diverse biological activities, and significant applications in various fields. Its ability to form stable thiazolidine rings and interact with multiple molecular targets makes it a valuable compound in both research and industry .

Actividad Biológica

2-Methylthiazolidine is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound, with the molecular formula , is a thiazolidine derivative. It is synthesized through the reaction of cysteine with acetaldehyde, resulting in the formation of this compound-4-carboxylic acid (MTCA), which serves as a biomarker for ethanol consumption . The synthesis process typically involves the following steps:

- Reaction of Cysteine with Acetaldehyde : This step leads to the formation of the thiazolidine ring.

- Purification : The product is purified using various chromatographic techniques.

Antitumor Activity

Recent studies have indicated that thiazolidine derivatives exhibit significant antitumor properties. For instance, compounds synthesized from thiazolidinediones have shown promising results against various cancer cell lines. Notably, derivatives like 5-pyrazoline substituted 4-thiazolidinones demonstrated effective inhibition of leukemia cell lines with GI50 values ranging from 1.64 to 4.58 µM .

Table 1: Antitumor Activity of Thiazolidine Derivatives

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| 4d | Leukemia | 2.12 |

| 4f | Leukemia | 1.64 |

| - | MCF-7 | 2.53 |

| - | HS 578T | 1.94 |

Antidiabetic Effects

Thiazolidines have also been investigated for their role in diabetes management. Studies have shown that certain thiazolidinedione derivatives can inhibit enzymes such as α-amylase and α-glucosidase, which are crucial for carbohydrate metabolism. In vitro assays revealed IC50 values ranging from 18.42 to 55.43 µM for α-amylase inhibition .

Table 2: Enzyme Inhibition by Thiazolidine Derivatives

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| 5a | α-Amylase | 18.42 |

| 5b | α-Amylase | 20.00 |

| - | α-Glucosidase | 17.21 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antioxidant Properties : Thiazolidines can scavenge free radicals, reducing oxidative stress.

- Enzyme Inhibition : They inhibit key enzymes involved in metabolic pathways, which is beneficial in conditions like diabetes.

- Cell Cycle Regulation : Some derivatives induce apoptosis in cancer cells by modulating cell cycle proteins.

Case Studies

- Ethanol Consumption and Biomarker Identification : A study highlighted the presence of MTCA in human blood as a consequence of ethanol consumption, suggesting its potential role as a biomarker for alcohol intake .

- In Vivo Studies on Drosophila melanogaster : Research involving genetic models demonstrated that thiazolidinedione derivatives could effectively manage hyperglycemia, showcasing their therapeutic potential against diabetes .

Propiedades

IUPAC Name |

2-methyl-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS/c1-4-5-2-3-6-4/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMLFUMEBNHPPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1NCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60865132 | |

| Record name | 2-Methyl-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24050-16-6 | |

| Record name | 2-Methylthiazolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24050-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyltetrahydrothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024050166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLTETRAHYDROTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/938P672IFL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2-Methylthiazolidine is primarily formed in food through the Maillard reaction, a complex series of reactions between amino acids and reducing sugars upon heating. [] In the case of this compound, cysteine reacts with acetaldehyde, a common byproduct of sugar degradation, to form the heterocycle. [, , ]

A: While not naturally occurring, this compound is found in human urine as a metabolite of acetaldehyde, itself a product of ethanol metabolism. [, , ]

ANone: this compound has a molecular formula of C4H9NS and a molecular weight of 103.18 g/mol.

A: Gas chromatography coupled with mass spectrometry (GC/MS) is routinely used to identify and quantify this compound. [, , , ] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, can provide detailed structural information, including the distinction between cis and trans isomers. [, ] Infrared (IR) spectroscopy can also be employed for structural analysis. []

A: While this compound itself is not known to possess significant biological activity, its precursor, this compound-4-carboxylic acid (MTCA), has been studied for potential therapeutic applications. MTCA is a cysteine prodrug, meaning it can be metabolized to release cysteine in the body. [, ]

A: Yes, MTCA, being a condensation product of cysteine and acetaldehyde, can act as a scavenger of acetaldehyde. [, , ] L-cysteine, thiamin, and MTCA have been shown to protect against acetaldehyde toxicity in rats. []

A: this compound in biological samples like urine can be quantified by derivatizing it with cysteamine followed by analysis using gas chromatography with a nitrogen-phosphorus detector (GC/NPD). [, , ]

A: Yes, the formation of this compound from acetaldehyde and cysteine can be used to indirectly quantify acetaldehyde levels in various matrices, including food and beverages. [, ]

A: Yes, studies indicate that cigarette smoking significantly increases the urinary excretion of NMTCA, suggesting a potential link between smoking and elevated levels of this N-nitrosamine. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.